Home > Products > Screening Compounds P137721 > 4-tert-Butyldiphenylsilyl ent-Ezetimibe
4-tert-Butyldiphenylsilyl ent-Ezetimibe -

4-tert-Butyldiphenylsilyl ent-Ezetimibe

Catalog Number: EVT-1495607
CAS Number:
Molecular Formula: C₄₀H₃₉F₂NO₃Si
Molecular Weight: 647.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-tert-Butyldiphenylsilyl ent-Ezetimibe is a chemical compound derived from the well-known cholesterol absorption inhibitor, Ezetimibe. This compound is notable for its potential applications in pharmaceuticals, particularly in the treatment of hyperlipidemia. The introduction of the tert-butyldiphenylsilyl group enhances the compound's stability and bioavailability compared to its parent compound.

Source

The synthesis and characterization of 4-tert-Butyldiphenylsilyl ent-Ezetimibe have been documented in various scientific articles and patents, indicating its relevance in medicinal chemistry and drug development .

Classification

This compound falls under the category of organosilicon compounds, specifically silyl ethers. It is classified as a drug derivative, with structural modifications aimed at improving pharmacological properties .

Synthesis Analysis

Methods

The synthesis of 4-tert-Butyldiphenylsilyl ent-Ezetimibe typically involves several key steps:

  1. Preparation of the silyl ether: This step often employs tert-butyldiphenylsilyl chloride in the presence of a base to introduce the silyl group onto the Ezetimibe structure.
  2. Asymmetric synthesis: Techniques such as proline-mediated asymmetric reactions are utilized to ensure the correct stereochemistry is achieved during the synthesis process .
  3. Purification: The final product is usually purified through chromatographic methods to ensure high purity levels suitable for pharmaceutical applications.

Technical Details

The synthesis may involve multiple reaction conditions, including temperature control, solvent selection, and reaction time optimization to maximize yield and selectivity. The use of organocatalysts has been noted to enhance enantioselectivity during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 4-tert-Butyldiphenylsilyl ent-Ezetimibe can be represented by its chemical formula C40H39F2NO3SiC_{40}H_{39}F_2NO_3Si. The presence of the tert-butyldiphenylsilyl group significantly alters its steric and electronic properties compared to Ezetimibe.

Data

  • Molecular Weight: Approximately 647.82 g/mol
  • Functional Groups: Contains a silyl ether functional group, phenolic structures, and a hydroxypentanoyl moiety.
Chemical Reactions Analysis

Reactions

The compound is involved in various chemical reactions that are crucial for its functionality:

  1. Hydrolysis: The silyl ether can undergo hydrolysis in the presence of moisture, releasing the active Ezetimibe component.
  2. Deprotection reactions: Under specific conditions, the tert-butyldiphenylsilyl group can be removed to regenerate Ezetimibe for biological activity.
  3. Reactivity with other pharmacophores: The modified structure allows for further derivatization which can enhance its therapeutic profile.

Technical Details

The reactivity profile includes considerations for stability under physiological conditions, which is crucial for ensuring efficacy when administered as a drug.

Mechanism of Action

Process

4-tert-Butyldiphenylsilyl ent-Ezetimibe functions primarily by inhibiting the intestinal absorption of cholesterol. It targets the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a significant role in cholesterol uptake in enterocytes.

Data

  • Inhibition Mechanism: The binding affinity to NPC1L1 is enhanced due to structural modifications, leading to improved therapeutic outcomes.
  • Pharmacodynamics: Studies indicate that this compound may exhibit more potent effects on lipid profiles compared to traditional Ezetimibe .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture due to the silyl ether functionality.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Scientific Uses

4-tert-Butyldiphenylsilyl ent-Ezetimibe has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new cholesterol-lowering medications with improved efficacy and safety profiles.
  • Research Studies: Utilized in studies focusing on cholesterol metabolism and absorption mechanisms.
  • Drug Formulation: Its enhanced stability makes it suitable for formulation into various dosage forms for clinical trials.

This compound exemplifies how structural modifications can lead to significant advancements in drug design and therapeutic applications, particularly in managing hyperlipidemia and related cardiovascular diseases.

Introduction to 4-tert-Butyldiphenylsilyl (TBDPS) in Organic Synthesis

Historical Development of Silyl Protecting Groups in Medicinal Chemistry

The quest for orthogonally stable protecting groups intensified during the mid-20th century with the growing complexity of synthetic targets like macrolides, glycoconjugates, and alkaloids. Initial silyl protections, exemplified by TMS (introduced in the 1960s), offered simplicity of installation but suffered from profound hydrolytic instability, decomposing even under mildly acidic conditions or during chromatographic purification. The subsequent development of TBDMS by Corey in 1972 represented a leap forward, providing enhanced stability; however, its susceptibility to nucleophilic attack and acidic media persisted as a limitation for multistep syntheses [1] [4].

The seminal contribution by Hanessian and Lavallée in 1975 addressed these deficits through the strategic incorporation of sterically demanding aryl substituents. By replacing dimethyl groups with diphenyl moieties flanking the silicon atom, they created TBDPS—a protecting group exhibiting >50-fold enhanced stability toward acidic hydrolysis compared to TBDMS. Crucially, TBDPS ethers demonstrated exceptional resilience under conditions commonly employed in carbohydrate and polyketide chemistry, including hydrogenolysis (Pd/C, H₂), ozonolysis, and exposure to moderate Lewis acids. This robustness, coupled with compatibility with common reagents like acetic acid (80%) and trifluoroacetic acid (50%), rendered TBDPS ideal for prolonged synthetic campaigns where intermediate deprotection was undesirable [1] [4] [7].

Table 1: Comparative Stability Profiles of Common Silyl Protecting Groups

Protecting GroupRelative Hydrolytic Stability (Acid)Relative Stability (Fluoride)Primary OH SelectivityKey Limitations
TMS (Trimethylsilyl)LowVery LowPoorHighly labile, volatile
TES (Triethylsilyl)Low-ModerateLowModerateLimited acid stability
TBDMS (tert-Butyldimethylsilyl)ModerateModerateGoodSensitive to acid/F⁻
TBDPS (tert-Butyldiphenylsilyl)HighModerate-LowExcellentCost, steric bulk
TIPS (Triisopropylsilyl)HighHighVery GoodSlower deprotection

Role of TBDPS in Stereoselective Synthesis and Stability Optimization

The TBDPS group excels not only in stability but also in its capacity to enforce regio- and stereochemical outcomes during complex molecule synthesis. Its installation leverages kinetic differentiation between hydroxyl groups:

  • Primary vs. Secondary Hydroxyls: TBDPSCl, in the presence of imidazole (2.2–3.0 equiv.) or DMAP in aprotic solvents like DMF, exhibits pronounced selectivity (typically >20:1) for primary alcohols over secondary counterparts. This selectivity arises from the steric congestion around silicon during nucleophilic attack, favoring less hindered sites. For instance, in glycoside substrates, the C6 primary hydroxyl of glucose derivatives is protected efficiently while leaving C2, C3, and C4 secondary hydroxyls unreacted [1] [7].
  • Axial vs. Equatorial Hydroxyls: Under cationic conditions (e.g., TBDPSCl/AgNO₃), TBDPS can discriminate based on stereoelectronic factors, preferentially protecting equatorial hydroxyls in cyclohexane systems due to reduced steric compression compared to axial orientations. This selectivity is invaluable in steroid and terpenoid chemistry [4].

The stability profile of TBDPS ethers underpins their utility in multistep routes:

  • Acid Stability: Resists hydrolysis under conditions that cleave acetonides (aqueous acetic acid, 80%), trityl (Tr) ethers (mild acid), and even TBDMS ethers (dilute AcOH). This allows sequential deprotections without affecting TBDPS [1] [7].
  • Orthogonality: TBDPS survives hydrogenation (H₂/Pd-C), ozonolysis, Wittig reactions, and mild oxidations (Swern, Dess-Martin periodinane). Crucially, it can be selectively removed in the presence of TBDMS using NaH/HMPA at 0°C—a key tactical advantage [4] [7].
  • Deprotection: Tetra-n-butylammonium fluoride (TBAF) in THF cleanly cleaves TBDPS ethers via nucleophilic attack on silicon, generating soluble fluoride byproducts and the free alcohol. Acetic acid/acetyl chloride mixtures offer alternative mild deprotection routes [1] [7].

In the context of 4-TBDPS ent-Ezetimibe, this protecting group is typically introduced at an early synthetic stage onto a phenolic hydroxyl (e.g., the p-hydroxyphenyl group attached to the azetidinone C4 position). Its bulk shields sensitive functionality during subsequent steps—such as chiral reductions, Mitsunobu inversions, or glycosylations—ensuring the integrity of the stereochemically dense core. Post-synthetic deprotection then regenerates the pharmacologically essential phenol without epimerization or lactam scission [3] [5].

Significance of ent-Ezetimibe in Cholesterol Absorption Inhibition

Ezetimibe (1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone) acts by potently and selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the jejunal brush border, blocking intestinal uptake of dietary and biliary cholesterol by >50%. This mechanism is stereochemistry-dependent: the (3R,4S) configuration of Ezetimibe is essential for high-affinity binding to NPC1L1. Its enantiomer, ent-Ezetimibe ((3S,4R)-configuration), serves as a critical probe for understanding the chiral recognition motifs of the NPC1L1 binding pocket and for validating the stereospecificity of the pharmacophore [2] [3].

Table 2: Key Pharmacophore Elements of Ezetimibe and Role of TBDPS Protection

Pharmacophore FeatureFunctional Role in NPC1L1 InhibitionImpact of TBDPS Protection at C4-Phenol
Azetidin-2-one RingEssential scaffold; carbonyl H-bonds with targetUnaffected; protection remote from ring
C3 Hydroxyl GroupCritical H-bond donor/acceptor; absolute (S)-configuration requiredDirectly unprotected; available for interactions
C4 Aryl Group (p-Hydroxyphenyl)Hydrophobic/π-stacking; phenolic OH may form H-bondsTBDPS masks phenolic OH; deprotection restores activity
C1 N-Substituent (4-Fluorophenyl)Hydrophobic pocket occupancyUnaffected by C4 protection
Fluorine AtomsEnhances metabolic stability, lipophilicityStability maintained under TBDPS conditions

The synthesis of ent-Ezetimibe analogs necessitates meticulous stereocontrol during assembly of the β-lactam ring and installation of the C3 and C4 stereocenters. Protecting the C4-phenolic hydroxyl as its TBDPS ether during synthesis confers multiple advantages:

  • Acid/Base Resilience: Allows use of acidic (e.g., Lewis acid-mediated β-lactam formation) or basic (e.g., Evans aldol reactions for side chain) conditions without phenol degradation or O-alkylation.
  • Orthogonal Deprotection: After global synthesis, TBAF-mediated cleavage cleanly removes TBDPS without affecting the acid-sensitive β-lactam, base-sensitive C3-ester (if present), or the fluorophenyl groups [3] [5].
  • Crystallinity Enhancement: TBDPS-protected intermediates often exhibit superior crystallinity compared to free phenols or TBDMS analogs, facilitating purification and stereochemical validation via X-ray crystallography [3].

Studies on ezetimibe analogues confirm that modifying the C4-aryl group (e.g., replacing p-OH with p-OMe) or altering its stereochemistry drastically reduces NPC1L1 affinity. Thus, the TBDPS group acts as a guardian of this vital pharmacophore element, ensuring its intact presentation post-synthesis. The ent-Ezetimibe enantiomer, synthesized using analogous TBDPS protection strategies, provides unequivocal evidence for the stereochemical specificity of cholesterol absorption inhibition—only the natural (3R,4S)-diastereomer exhibits sub-micromolar activity [2] [3].

Properties

Product Name

4-tert-Butyldiphenylsilyl ent-Ezetimibe

Molecular Formula

C₄₀H₃₉F₂NO₃Si

Molecular Weight

647.82

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.